molecular formula C13H17ClN2O2 B7579751 N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide

N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide

Katalognummer B7579751
Molekulargewicht: 268.74 g/mol
InChI-Schlüssel: FGFXUZUFSADHIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CCMA, and it is a white crystalline powder that is soluble in water and organic solvents. CCMA is primarily used in the field of pharmaceuticals, where it is used to develop new drugs and study the effects of various compounds on the human body.

Wirkmechanismus

CCMA binds to certain receptors in the human body, including the GABA-A receptor and the benzodiazepine receptor. This binding results in the modulation of neurotransmitter activity in the brain, leading to various physiological effects. CCMA has been shown to have anxiolytic, sedative, and anticonvulsant effects, making it a useful compound in the treatment of various disorders.
Biochemical and Physiological Effects
CCMA has been shown to have a variety of biochemical and physiological effects on the human body. This compound has been shown to increase the activity of the GABA-A receptor, leading to increased inhibitory neurotransmitter activity in the brain. CCMA has also been shown to decrease the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

CCMA has several advantages for use in laboratory experiments, including its high solubility in water and organic solvents. This compound is also relatively stable, making it easy to handle and store. However, CCMA has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Zukünftige Richtungen

There are several future directions for research involving CCMA, including the development of new drugs based on its structure and properties. Researchers are also interested in studying the effects of CCMA on various diseases and disorders, including anxiety, depression, and epilepsy. Additionally, there is a need for further research into the potential side effects and toxicity of CCMA, as well as its interactions with other drugs and compounds.

Synthesemethoden

CCMA can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with morpholine in the presence of a base. The resulting product is then reacted with acetic anhydride to produce CCMA. Other methods of synthesis include the reaction of 2-chlorobenzaldehyde with morpholine followed by the addition of acetic anhydride.

Wissenschaftliche Forschungsanwendungen

CCMA has been extensively studied in the field of pharmaceuticals due to its ability to bind to certain receptors in the human body. This compound has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. CCMA has also been used in the development of new drugs, where it serves as a template for the design of new compounds with similar properties.

Eigenschaften

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-4-2-1-3-10(12)8-16-13(17)7-11-9-15-5-6-18-11/h1-4,11,15H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFXUZUFSADHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-morpholin-2-ylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.